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Compound of Interest

Compound Name: Rogaratinib

Cat. No.: B610551 Get Quote

For researchers and drug development professionals, understanding the precise selectivity of a

kinase inhibitor is paramount. This guide provides an objective comparison of Rogaratinib's

inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs) versus other kinases,

supported by experimental data and detailed protocols.

Rogaratinib (BAY 1163877) is a potent, orally available, and selective pan-FGFR inhibitor that

targets FGFR1, FGFR2, FGFR3, and FGFR4.[1][2][3] Deregulated FGFR signaling is a known

driver in various cancers, making it a promising therapeutic target.[4][5] Rogaratinib has

demonstrated broad antitumor activity in preclinical cancer models where FGFR is

overexpressed and is currently under investigation in multiple clinical trials.[4][6][7][8][9]

Comparative Kinase Inhibition Profile
To ascertain the selectivity of Rogaratinib, its inhibitory activity was assessed against a panel

of kinases. The following table summarizes the half-maximal inhibitory concentration (IC50)

and dissociation constant (Kd) values, demonstrating a clear preference for the FGFR family.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b610551?utm_src=pdf-interest
https://www.benchchem.com/product/b610551?utm_src=pdf-body
https://www.benchchem.com/product/b610551?utm_src=pdf-body
https://www.researchgate.net/publication/323223511_Discovery_of_Rogaratinib_BAY_1163877_a_pan-FGFR_Inhibitor
https://www.cancer-research-network.com/2024/05/01/rogaratinib-is-a-selective-fgfr-inhibitor-for-kinds-of-cancers-research/
https://www.selleckchem.com/products/rogaratinib.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6766871/
https://www.researchgate.net/publication/331361253_Rogaratinib_A_potent_and_selective_pan-FGFR_inhibitor_with_broad_antitumor_activity_in_FGFR-overexpressing_preclinical_cancer_models
https://www.benchchem.com/product/b610551?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6766871/
https://clinicaltrials.bayer.com/study/20252
https://www.dana-farber.org/clinical-trials/21-070
https://www.cancer.gov/research/participate/clinical-trials-search/v?id=NCI-2020-08011
https://pubmed.ncbi.nlm.nih.gov/39298147/
https://www.benchchem.com/product/b610551?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Target IC50 (nM) Kd (nM)

FGFR1 1.8 - 11.2 1.6

FGFR2 <1 5.0

FGFR3 9.2 - 18.5 7.8

FGFR4 1.2 - 201 7.6

VEGFR3 (FLT4) 127 - 130 Not Reported

CSF1R 166 Not Reported

Tie2 1,300 Not Reported

Data compiled from multiple sources.[3][4][10]

The data clearly indicates that Rogaratinib is significantly more potent against all four FGFR

isoforms compared to other tested receptor tyrosine kinases such as VEGFR3, CSF1R, and

Tie2.[4]

Further comprehensive profiling using KINOMEscan™ technology, which assesses binding to

468 kinases, confirmed Rogaratinib's high selectivity. At a concentration of 100 nM, significant

competition binding (>65%) was observed for only four non-mutant kinases besides the FGFR

family. Even at a higher concentration of 1 µM, only 18 additional kinases showed significant

binding.[1][4]

Experimental Protocols
The determination of Rogaratinib's kinase inhibition profile involves standardized biochemical

assays.

Radiometric Kinase Activity Assays
This method is employed to measure the enzymatic activity of the target kinase in the presence

of the inhibitor.

Objective: To determine the IC50 values of Rogaratinib against FGFR1, FGFR2, FGFR3,

FGFR4, and other selected kinases.
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Principle: The assay measures the transfer of a radiolabeled phosphate group from ATP to a

substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to

the inhibitory activity of the compound.

General Protocol:

Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific

substrate (e.g., a peptide or protein), and radiolabeled ATP (e.g., [γ-33P]ATP) in a suitable

buffer.

Inhibitor Addition: Rogaratinib is added to the reaction mixture at various concentrations. A

control reaction without the inhibitor is also prepared.

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific

period to allow the kinase reaction to proceed.

Reaction Termination: The reaction is stopped, typically by adding a solution that denatures

the kinase or by spotting the mixture onto a filter membrane that binds the substrate.

Washing: The filter membranes are washed to remove unincorporated radiolabeled ATP.

Detection: The amount of radioactivity incorporated into the substrate is quantified using a

scintillation counter.

Data Analysis: The percentage of inhibition at each Rogaratinib concentration is calculated

relative to the control. The IC50 value is then determined by fitting the data to a dose-

response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b610551?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/323223511_Discovery_of_Rogaratinib_BAY_1163877_a_pan-FGFR_Inhibitor
https://www.cancer-research-network.com/2024/05/01/rogaratinib-is-a-selective-fgfr-inhibitor-for-kinds-of-cancers-research/
https://www.selleckchem.com/products/rogaratinib.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6766871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6766871/
https://www.researchgate.net/publication/331361253_Rogaratinib_A_potent_and_selective_pan-FGFR_inhibitor_with_broad_antitumor_activity_in_FGFR-overexpressing_preclinical_cancer_models
https://clinicaltrials.bayer.com/study/20252
https://www.dana-farber.org/clinical-trials/21-070
https://www.dana-farber.org/clinical-trials/21-070
https://www.dana-farber.org/clinical-trials/21-070
https://www.cancer.gov/research/participate/clinical-trials-search/v?id=NCI-2020-08011
https://pubmed.ncbi.nlm.nih.gov/39298147/
https://pubmed.ncbi.nlm.nih.gov/39298147/
https://pubmed.ncbi.nlm.nih.gov/39298147/
https://www.medchemexpress.com/Rogaratinib.html
https://www.benchchem.com/product/b610551#validating-rogaratinib-s-selectivity-for-fgfr-over-other-kinases
https://www.benchchem.com/product/b610551#validating-rogaratinib-s-selectivity-for-fgfr-over-other-kinases
https://www.benchchem.com/product/b610551#validating-rogaratinib-s-selectivity-for-fgfr-over-other-kinases
https://www.benchchem.com/product/b610551#validating-rogaratinib-s-selectivity-for-fgfr-over-other-kinases
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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